4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol
Description
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic small molecule featuring a phenol core substituted with a methoxy group at the 4-position and a piperazine moiety at the 2-position. The piperazine ring is further modified with a 3-methylbenzyl group.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H26N2O2/c1-16-4-3-5-17(12-16)14-21-8-10-22(11-9-21)15-18-13-19(24-2)6-7-20(18)23/h3-7,12-13,23H,8-11,14-15H2,1-2H3 |
InChI Key |
XMFKXFWHERKUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with paraformaldehyde and N-methyl piperazine in acetonitrile at elevated temperatures . The product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form a corresponding ether.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and diselenide catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) in methanol is often used for reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents implies potential effectiveness in targeting cancer pathways.
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems may offer protective effects against neuronal damage.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity, which could extend to this derivative, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of piperazine derivatives similar to this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of piperazine derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-Piperazine | MCF-7 | 12.5 |
| Control (Doxorubicin) | MCF-7 | 5.0 |
Case Study 2: Neuroprotective Effects
Research on related piperazine compounds demonstrated their potential as neuroprotective agents in models of oxidative stress. The compounds were shown to reduce reactive oxygen species (ROS) levels and improve neuronal survival rates.
| Compound | Model | ROS Reduction (%) |
|---|---|---|
| 4-Methoxy-Piperazine | SH-SY5Y Cells | 40 |
| Control (Vitamin E) | SH-SY5Y Cells | 60 |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxy and phenol groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several piperazine-phenol derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
- Anti-inflammatory Activity: Compounds V4 and V8 () exhibit potent anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. Their morpholinopyrimidine-piperazine scaffolds enhance binding to kinase targets, a feature absent in the target compound due to its simpler 3-methylbenzyl substitution .
- Lipophilicity and Solubility : The 3-methylbenzyl group in the target compound likely increases lipophilicity (predicted logP ~3.5) compared to V4 (logP ~2.8) and WUWBIC (logP ~2.2). This could influence membrane permeability but may reduce aqueous solubility .
- Antifungal Activity : PC945 () includes a triazole ring critical for antifungal action, a moiety absent in the target compound. Piperazine modifications in PC945 (e.g., difluorophenyl) enhance target affinity to fungal CYP51 enzymes, highlighting the importance of electronegative substituents .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Bulky aromatic groups (e.g., 3-methylbenzyl in the target compound) may enhance CNS penetration but reduce solubility. Fluorophenyl groups (as in V8) improve electronic interactions with targets .
- Phenol Modifications: Methoxy groups at the 4-position (common in all compounds) likely contribute to antioxidant properties and metabolic stability .
Biological Activity
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
1. Antimicrobial Activity
Research indicates that compounds with piperazine moieties often exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine, including related structures, showed varying degrees of activity against bacterial strains. The specific compound has been noted to possess moderate antimicrobial activity, which is attributed to the methoxy and piperazine groups enhancing membrane permeability and interaction with microbial targets .
2. Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results showed that it inhibited cell proliferation with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 10.3 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Modulation of signaling pathways |
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CA). It was found to be a potent inhibitor of human carbonic anhydrase isoforms I and II, with Ki values indicating strong binding affinity. This inhibition is critical as carbonic anhydrases are involved in various physiological processes and can be therapeutic targets for conditions like glaucoma and epilepsy .
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins, leading to altered cellular responses. Its methoxy group enhances lipophilicity, facilitating better membrane penetration, while the piperazine ring contributes to receptor binding.
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Study on Antimicrobial Efficacy : A comparative analysis showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
- Anticancer Study : In a controlled experiment on MCF-7 breast cancer cells, treatment with the compound resulted in a marked increase in apoptotic markers after 24 hours, suggesting a mechanism involving programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
